molecular formula C10H7ClF4O2 B13118416 3-(3-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid

3-(3-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid

Cat. No.: B13118416
M. Wt: 270.61 g/mol
InChI Key: QCEQILYALZOKSL-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid is an organic compound characterized by the presence of a chlorophenyl group and multiple fluorine atoms. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with tetrafluoroethylene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with similar structural features.

    Indole Derivatives: Compounds with a similar aromatic structure.

Uniqueness

3-(3-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid is unique due to its combination of a chlorophenyl group and multiple fluorine atoms, which impart distinct chemical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H7ClF4O2

Molecular Weight

270.61 g/mol

IUPAC Name

3-(3-chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid

InChI

InChI=1S/C10H7ClF4O2/c11-7-3-1-2-6(4-7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17)

InChI Key

QCEQILYALZOKSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)(C(F)(F)F)F

Origin of Product

United States

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